molecular formula C9H11N3O2 B8649916 Methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate

Methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate

Cat. No. B8649916
M. Wt: 193.20 g/mol
InChI Key: LMCJMXAMNVRKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470820B2

Procedure details

To a suspension of 3-amino-6-bromopyrazine-2-carboxylic acid methyl ester (17.8 g, 76.7 mmol), cyclopropylboronic acid (8.57 g, 99.7 mmol), potassium phosphate (57.0 g, 268 mmol) and tricyclohexylphosphine (2.15 g, 7.67 mmol) in toluene (445 ml) and water (22 ml) was added palladium(II) acetate (0.86 g, 3.84 mmol). The reaction mixture was heated to 100° C. and stirred for 20 h. Water (200 ml) was added, the organic layer was washed with water and brine and the aqueous layer was back-extracted with ethyl acetate. The combined organic phases were dried and the solvent was evaporated. The product was obtained after silica gel chromatography using a heptane/ethyl acetate gradient as yellow solid (1.69 g, 11.4%).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
445 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
heptane ethyl acetate
Quantity
1.69 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7](Br)[N:6]=1)=[O:4].[CH:13]1(B(O)O)[CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCCCC.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7]([CH:13]2[CH2:15][CH2:14]2)[N:6]=1)=[O:4] |f:2.3.4.5,9.10.11,12.13|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
COC(=O)C1=NC(=CN=C1N)Br
Name
Quantity
8.57 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
57 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.15 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
445 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.86 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
heptane ethyl acetate
Quantity
1.69 g
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained after silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC(=O)C1=NC(=CN=C1N)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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